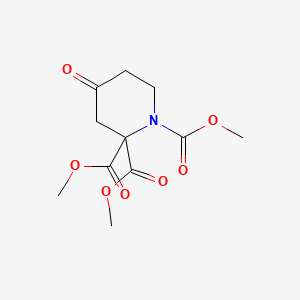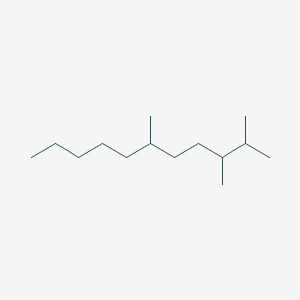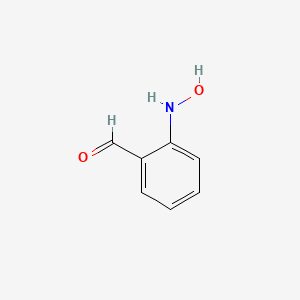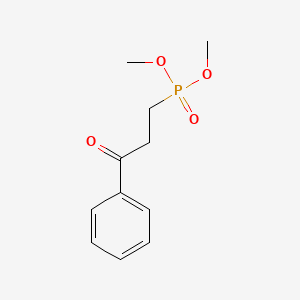
Phosphonic acid, (3-oxo-3-phenylpropyl)-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (3-oxo-3-phenylpropyl)-, dimethyl ester is an organophosphorus compound with the molecular formula C11H15O4P. This compound is characterized by the presence of a phosphonic acid ester group attached to a 3-oxo-3-phenylpropyl moiety. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphonic acid, (3-oxo-3-phenylpropyl)-, dimethyl ester can be synthesized through the reaction of phosphonic acid derivatives with 3-oxo-3-phenylpropyl halides. The reaction typically involves the use of a base such as triethylamine to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactions. The process is optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, (3-oxo-3-phenylpropyl)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives with higher oxidation states.
Reduction: Alcohol derivatives of phosphonic acid.
Substitution: Various substituted phosphonic acid esters.
Applications De Recherche Scientifique
Phosphonic acid, (3-oxo-3-phenylpropyl)-, dimethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of phosphonic acid, (3-oxo-3-phenylpropyl)-, dimethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phosphonic acid, which can then interact with enzymes and other proteins. The compound may inhibit enzyme activity by binding to the active site or by modifying the enzyme structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonic acid, (3-oxo-3-phenyl-1-propynyl)-, diethyl ester
- Phosphonic acid, (3-oxo-3-phenyl-1-propenyl)-, diethyl ester
Uniqueness
Phosphonic acid, (3-oxo-3-phenylpropyl)-, dimethyl ester is unique due to its specific structural features and reactivity. The presence of the 3-oxo-3-phenylpropyl moiety imparts distinct chemical properties, making it suitable for specific applications in organic synthesis and research.
Propriétés
Numéro CAS |
172786-93-5 |
|---|---|
Formule moléculaire |
C11H15O4P |
Poids moléculaire |
242.21 g/mol |
Nom IUPAC |
3-dimethoxyphosphoryl-1-phenylpropan-1-one |
InChI |
InChI=1S/C11H15O4P/c1-14-16(13,15-2)9-8-11(12)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
Clé InChI |
CXMJFMOJIJWPFA-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(CCC(=O)C1=CC=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


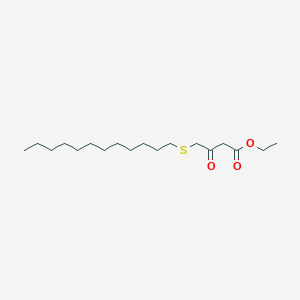
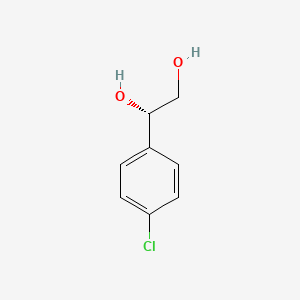

![[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid](/img/structure/B15162726.png)
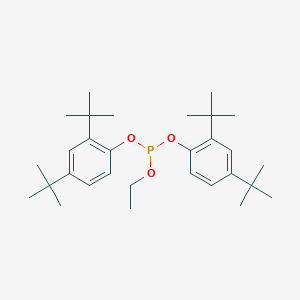

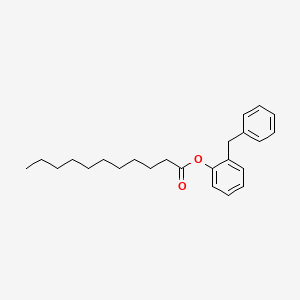

![Benzenecarboximidamide, 4,4'-[1,4-butanediylbis(oxy)]bis[N-hydroxy-](/img/structure/B15162743.png)
